Nordicentrine

antifungal aporphine alkaloid natural product screening

Nordicentrine (CAS 25394-59-6), also designated (-)-nordicentrine or N-nordicentrine, is a naturally occurring aporphine alkaloid belonging to the isoquinoline alkaloid class. It possesses a molecular formula of C19H19NO4 with a molecular weight of approximately 325.36 g/mol, featuring a characteristic 1,2-methylenedioxy group within its aporphine skeleton.

Molecular Formula C19H19NO4
Molecular Weight 325.4 g/mol
CAS No. 25394-59-6
Cat. No. B1214553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNordicentrine
CAS25394-59-6
Synonyms(-)-nordicentrine
nordicentrine
Molecular FormulaC19H19NO4
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)CC3C4=C2C5=C(C=C4CCN3)OCO5)OC
InChIInChI=1S/C19H19NO4/c1-21-14-7-11-5-13-17-10(3-4-20-13)6-16-19(24-9-23-16)18(17)12(11)8-15(14)22-2/h6-8,13,20H,3-5,9H2,1-2H3/t13-/m0/s1
InChIKeyYNWJEUJZYKLCJG-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nordicentrine (CAS 25394-59-6) Procurement Guide: Aporphine Alkaloid for Antifungal and Cholinesterase Research


Nordicentrine (CAS 25394-59-6), also designated (-)-nordicentrine or N-nordicentrine, is a naturally occurring aporphine alkaloid belonging to the isoquinoline alkaloid class [1]. It possesses a molecular formula of C19H19NO4 with a molecular weight of approximately 325.36 g/mol, featuring a characteristic 1,2-methylenedioxy group within its aporphine skeleton . This compound has been isolated from multiple plant sources including Illigera aromatica, Xylopia championii, Stephania pierrei, and Lindera oldhamii [2]. Nordicentrine is commercially available as a reference standard and research-grade compound for pharmacological investigations.

Why Structural Analogs Cannot Replace Nordicentrine in Bioactivity Studies


Nordicentrine cannot be substituted with structurally similar aporphine alkaloids without altering experimental outcomes. Head-to-head comparative studies in the same assay systems demonstrate that minor structural variations—even among co-isolated aporphine congeners—produce markedly different potency profiles across biological targets [1]. For example, within the same study, nordicentrine (IC50 = 40.28 μM) outperformed its direct analog actinodaphnine (IC50 = 47.74 μM) in acetylcholinesterase inhibition, yet neither compound matched the NO inhibitory potency of illigerate A (IC50 = 18.71 μM) [1]. Similarly, in antioxidant assays, nordicentrine showed moderate DPPH radical scavenging while (+)-laudanidine and (-)-discretine exhibited exceptionally high activity at the identical 0.5 mg/mL concentration [2]. In antifungal testing, nordicentrine demonstrated the most potent activity (6 μg/spot) against Cladosporium cladosporioides, whereas (-)-discretine required a fivefold higher dose (30.0 μg/spot) to achieve only moderate activity [2]. These intra-assay divergences confirm that aporphine alkaloids are not functionally interchangeable despite sharing the core skeleton. Substituting nordicentrine with dicentrine, actinodaphnine, or discretine would yield quantitatively different results, potentially invalidating comparative pharmacological or structure-activity relationship (SAR) analyses.

Quantitative Differentiation Evidence: Nordicentrine (25394-59-6) vs. Direct Comparators


Antifungal Activity: Nordicentrine Outperforms (-)-Discretine by 5-Fold Against Cladosporium cladosporioides

Nordicentrine demonstrated the most potent antifungal activity among five aporphine alkaloids co-isolated from Xylopia championii. In a direct head-to-head bioautography assay against Cladosporium cladosporioides, nordicentrine exhibited strong activity at 6 μg/spot, while (-)-discretine showed only moderate activity at a fivefold higher dose of 30.0 μg/spot [1]. The remaining three alkaloids—oxopurpureine, (+)-laudanidine, and dehydrocorytenchine—were also evaluated in the same assay, though their specific activity values at this dose were not reported as potent as nordicentrine's [1].

antifungal aporphine alkaloid natural product screening

Acetylcholinesterase Inhibition: Nordicentrine Shows Superior Potency to Actinodaphnine

Nordicentrine exhibits measurable acetylcholinesterase (AChE) inhibitory activity that surpasses its close structural analog actinodaphnine within the same experimental system. In a study of compounds isolated from Illigera aromatica, nordicentrine (compound 6) demonstrated an IC50 of 40.28 ± 2.73 μM against AChE, representing a 15.6% improvement in potency compared to actinodaphnine (compound 5, IC50 = 47.74 ± 1.66 μM) [1]. Both compounds were classified as moderate AChE inhibitors, while illigeranine (compound 4) showed only weak activity with an IC50 of 81.69 ± 2.07 μM [1]. This study provides quantitative head-to-head data establishing nordicentrine's relative potency advantage among co-isolated aporphine alkaloids.

acetylcholinesterase neurodegeneration alkaloid pharmacology

Antioxidant Capacity: Nordicentrine vs. (+)-Laudanidine and (-)-Discretine in DPPH Assay

Nordicentrine demonstrates moderate antioxidant activity that is quantifiably lower than certain aporphine analogs, a differentiation that matters for selecting appropriate positive controls or for applications where excessive antioxidant potency is undesirable. In a DPPH radical scavenging assay performed at a standardized concentration of 0.5 mg/mL, (+)-laudanidine and (-)-discretine exhibited exceptionally high antioxidant activity, whereas nordicentrine and dehydrocorytenchine showed only moderate activity when compared to the standard antioxidant dl-α-tocopherol [1]. The study authors did not report exact percentage inhibition values or IC50s; however, the qualitative ranking within the same assay system establishes clear differentiation: nordicentrine is not the optimal choice for maximal antioxidant activity, but may serve as a moderate-activity comparator or a scaffold for optimization where lower baseline antioxidant activity is preferred.

antioxidant free radical scavenging DPPH assay

Nordicentrine (25394-59-6) Research Application Scenarios Based on Quantitative Evidence


Antifungal Natural Product Screening and SAR Studies

Nordicentrine is the appropriate positive control or lead scaffold for antifungal screening programs targeting aporphine alkaloids against Cladosporium and related fungal species. With demonstrated activity at 6 μg/spot—a 5-fold potency advantage over (-)-discretine in the same assay—nordicentrine provides a validated benchmark for evaluating new antifungal candidates [1]. Its defined minimal inhibitory dose enables reproducible dose-response comparisons when screening structurally modified derivatives or extracts from related plant sources.

Acetylcholinesterase Inhibitor Development and Neuropharmacology

For researchers developing AChE inhibitors as potential therapeutics for Alzheimer's disease or related neurodegenerative conditions, nordicentrine offers a quantifiably superior starting point among naturally occurring aporphine alkaloids. Its IC50 of 40.28 ± 2.73 μM surpasses the potency of actinodaphnine (IC50 = 47.74 ± 1.66 μM) within the same assay system [1]. Procurement of nordicentrine rather than actinodaphnine is indicated for studies requiring the more potent of these two closely related aporphine scaffolds.

Aporphine Alkaloid Reference Standard for Analytical Method Development

Nordicentrine serves as an essential reference standard for analytical method development and quality control of botanicals containing aporphine alkaloids. Its isolation from multiple plant genera including Illigera, Xylopia, Stephania, Lindera, and Litsea species [1][2][3] makes it a broadly applicable marker compound for phytochemical fingerprinting. The compound's well-characterized structure by HRESIMS, 1D/2D NMR, and electronic circular dichroism [1] ensures unambiguous identification in complex plant matrices.

Structure-Activity Relationship Studies of Aporphine Alkaloids

Nordicentrine's distinct activity profile across multiple assays—moderate antioxidant activity contrasted with high antifungal potency and moderate AChE inhibition—makes it a valuable scaffold for dissecting structure-activity relationships within the aporphine alkaloid class. Its differential performance relative to co-isolated analogs (actinodaphnine, (-)-discretine, (+)-laudanidine) under identical assay conditions [1][2] provides a unique opportunity to correlate specific structural features (e.g., methylation pattern, methylenedioxy group positioning) with target-specific biological activities.

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